molecular formula C22H20N2O3 B14975422 2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide

2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide

Cat. No.: B14975422
M. Wt: 360.4 g/mol
InChI Key: OTMSRCBVIQWODL-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide is an organic compound with a complex structure that includes phenyl and acetamide groups

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions[][1].

Major Products Formed

Scientific Research Applications

2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(phenylamino)acetic acid
  • Ethyl 2-oxo-2-(phenylamino)acetate
  • Benzoic acid, 2-[2-oxo-2-(phenylamino)ethoxy]-, methyl ester

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-oxo-2-(N-phenylanilino)ethoxy]-N-phenylacetamide

InChI

InChI=1S/C22H20N2O3/c25-21(23-18-10-4-1-5-11-18)16-27-17-22(26)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,25)

InChI Key

OTMSRCBVIQWODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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